molecular formula C26H26N4 B12548794 5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile CAS No. 144828-31-9

5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile

Cat. No.: B12548794
CAS No.: 144828-31-9
M. Wt: 394.5 g/mol
InChI Key: XQJYDWSTTNSQAI-UHFFFAOYSA-N
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Description

5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C26H26N4 It is known for its unique structural properties, which include two tert-butylphenyl groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of 4,4’-di-tert-butylbenzil with 2,3-diamino-2-butenedinitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the purity and yield of the product through careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyrazine ring or the tert-butylphenyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring or phenyl groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can introduce new functional groups onto the phenyl rings or the pyrazine core.

Scientific Research Applications

5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound’s electronic properties allow it to participate in various chemical reactions, influencing the pathways and outcomes of these reactions. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of tert-butyl groups, which enhance its stability and electronic properties. This makes it particularly useful in applications requiring robust and efficient materials, such as in the development of organic semiconductors and LEDs.

Properties

CAS No.

144828-31-9

Molecular Formula

C26H26N4

Molecular Weight

394.5 g/mol

IUPAC Name

5,6-bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C26H26N4/c1-25(2,3)19-11-7-17(8-12-19)23-24(30-22(16-28)21(15-27)29-23)18-9-13-20(14-10-18)26(4,5)6/h7-14H,1-6H3

InChI Key

XQJYDWSTTNSQAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)C(C)(C)C)C#N)C#N

Origin of Product

United States

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